molecular formula C15H16ClN5O3 B11636623 N-(3-chlorophenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine

N-(3-chlorophenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine

Cat. No.: B11636623
M. Wt: 349.77 g/mol
InChI Key: ZKRPDQPMSKIVFL-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the nitro group, chlorophenyl group, and morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the chlorophenyl ring.

Scientific Research Applications

N-(3-chlorophenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.

    Morpholine-derived halogenated chalcones: Evaluated for their inhibitory activity against monoamine oxidase.

Uniqueness

N-(3-chlorophenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H16ClN5O3

Molecular Weight

349.77 g/mol

IUPAC Name

N-(3-chlorophenyl)-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine

InChI

InChI=1S/C15H16ClN5O3/c1-10-13(21(22)23)14(18-12-4-2-3-11(16)9-12)19-15(17-10)20-5-7-24-8-6-20/h2-4,9H,5-8H2,1H3,(H,17,18,19)

InChI Key

ZKRPDQPMSKIVFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)NC3=CC(=CC=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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